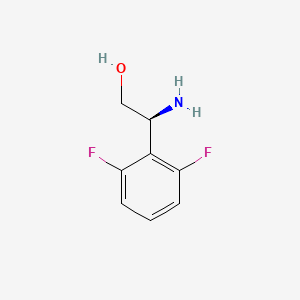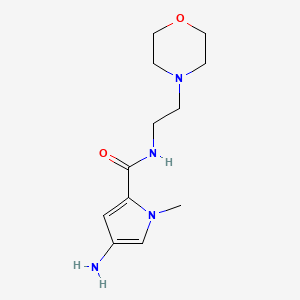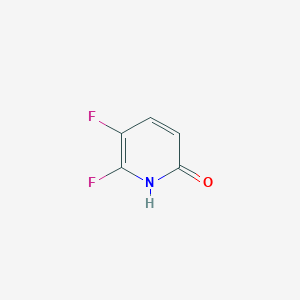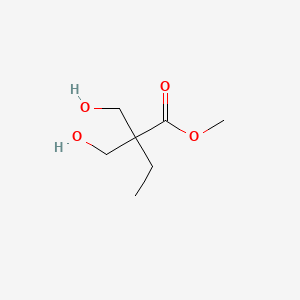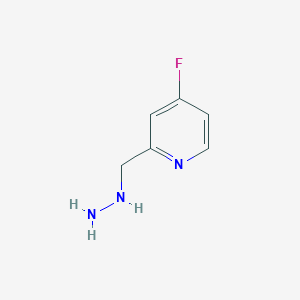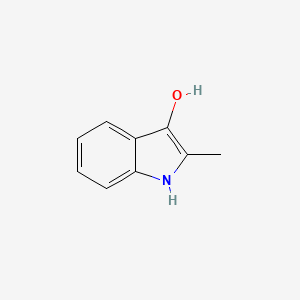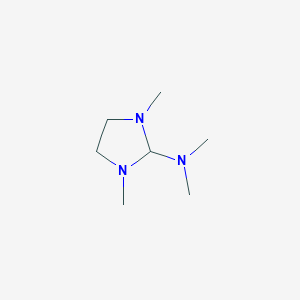
N,n,1,3-tetramethylimidazolidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n,1,3-tetramethylimidazolidin-2-amine is a chemical compound with the molecular formula C7H17N3 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,n,1,3-tetramethylimidazolidin-2-amine typically involves the reaction of imidazolidine with methylating agents under controlled conditions. One common method is the methylation of imidazolidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, ensuring high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,n,1,3-tetramethylimidazolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in organic solvents with appropriate catalysts or bases.
Major Products Formed
Oxidation: Imidazolidinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted imidazolidine compounds
Aplicaciones Científicas De Investigación
N,n,1,3-tetramethylimidazolidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of N,n,1,3-tetramethylimidazolidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-Imidazolidinone: A structural motif found in pharmaceuticals and natural products, known for its biological activity.
Benzimidazolidin-2-one: A derivative with applications in drug development and organic synthesis.
Uniqueness
N,n,1,3-tetramethylimidazolidin-2-amine stands out due to its high degree of methylation, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific chemical functionalities.
Propiedades
Fórmula molecular |
C7H17N3 |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N,N,1,3-tetramethylimidazolidin-2-amine |
InChI |
InChI=1S/C7H17N3/c1-8(2)7-9(3)5-6-10(7)4/h7H,5-6H2,1-4H3 |
Clave InChI |
UUIYJDVPWYWXOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


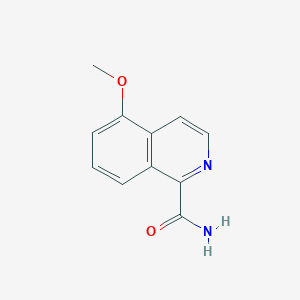


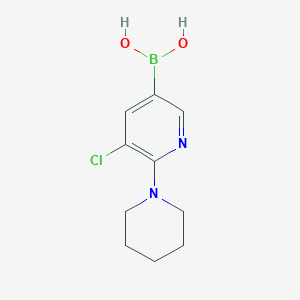
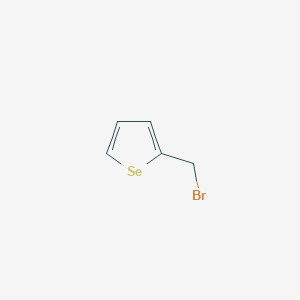
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

